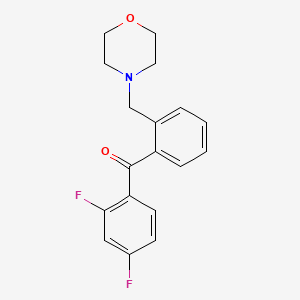

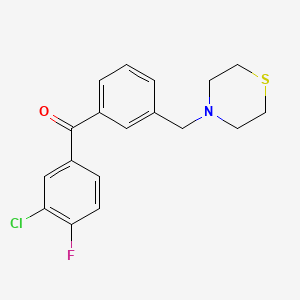

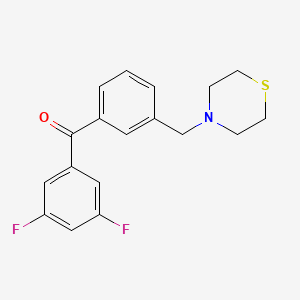

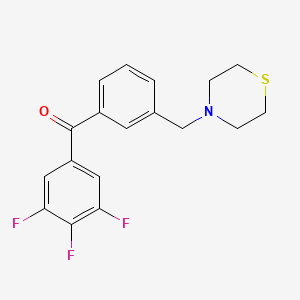

2,4-Difluoro-2'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,4-Difluoro-2'-morpholinomethyl benzophenone" is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, the reaction of 2,4-dinitrofluorobenzene with morpholine is studied, which involves a nucleophilic aromatic substitution reaction that could be relevant to understanding the reactivity of the difluoro benzophenone compound with morpholine .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different benzophenone or benzazole derivatives. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole is a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . This suggests that the synthesis of "2,4-Difluoro-2'-morpholinomethyl benzophenone" could also involve a multi-step reaction, possibly starting from a difluorobenzophenone precursor and then introducing the morpholinomethyl group through a suitable reaction.

Molecular Structure Analysis

The molecular structure of compounds similar to "2,4-Difluoro-2'-morpholinomethyl benzophenone" often features significant non-covalent interactions that influence their crystal packing. For instance, the crystal structure of a related compound, 4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium tetrafluoridoborate, shows bifurcated N—H⋯(F,F) hydrogen bonds and π–π interactions that consolidate the packing . These interactions could also be expected in the difluoro benzophenone compound, affecting its stability and solid-state properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by the presence of functional groups and the overall molecular structure. The catalytic effects observed in the reaction of 2,4-dinitrofluorobenzene with morpholine indicate that the presence of electron-withdrawing groups, such as nitro groups, can enhance the sensitivity to base catalysis . This could imply that the difluoro groups in "2,4-Difluoro-2'-morpholinomethyl benzophenone" may also affect its reactivity in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2,4-Difluoro-2'-morpholinomethyl benzophenone" can be deduced from their behavior in different environments. For example, the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in a micellar solution suggests that the presence of certain functional groups can enable interactions with metal ions and surfactants, which could be relevant for understanding the solubility and reactivity of the difluoro benzophenone compound in various media . Additionally, the sensitivity of benzoxazole derivatives to pH and metal cations indicates that the electronic properties of the fluorophenol moiety can significantly influence the compound's behavior in response to environmental changes .

Applications De Recherche Scientifique

Antiproliferative Activity in Neoplastic Cells : Morpholine conjugated benzophenone analogues, similar in structure to 2,4-Difluoro-2'-morpholinomethyl benzophenone, have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. These compounds have demonstrated the ability to inhibit cancer progression through mechanisms such as cell cycle arrest and apoptosis (Al‐Ghorbani et al., 2017).

Applications in Bioorganic Chemistry and Material Science : Benzophenone photophores, which are structurally related to 2,4-Difluoro-2'-morpholinomethyl benzophenone, have been widely used in bioorganic chemistry and material science. Their unique photochemical properties enable applications like ligand-protein interaction mapping, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Adsorbent for Benzophenones in Environmental Samples : Metal-organic frameworks like MIL-101 have been used for the extraction of benzophenones from environmental samples. This highlights the environmental and analytical chemistry applications of compounds similar to 2,4-Difluoro-2'-morpholinomethyl benzophenone (Li et al., 2015).

Single-Chain Magnet Behavior in Hybrid Materials : The benzophenone-2,4'-dicarboxylate ligand, related to 2,4-Difluoro-2'-morpholinomethyl benzophenone, has been used to create inorganic-organic hybrid materials exhibiting single-chain magnet behavior, demonstrating its potential in the field of materials science (Hu et al., 2009).

Electrochemical Reduction and Carboxylation : Studies on the electrochemical reduction and carboxylation of halobenzophenones, a class to which 2,4-Difluoro-2'-morpholinomethyl benzophenone belongs, provide insights into the reactivity and potential applications in organic synthesis (Isse et al., 2002).

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFJTKCYMIOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643562 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-morpholinomethyl benzophenone | |

CAS RN |

898751-13-8 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)